

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Surufatinib** is an oral, small-molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[1][2] By inhibiting these pathways, **Surufatinib** can suppress tumor angiogenesis and growth, and promote programmed cell death, or apoptosis.[3] Understanding the apoptotic effects of **Surufatinib** is crucial for its development and clinical application. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely accepted and quantitative method to assess apoptosis by identifying the translocation of phosphatidylserine to the outer cell membrane in early apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.[4][5]

This document provides a detailed protocol for analyzing **Surufatinib**-induced apoptosis in cancer cells using flow cytometry, along with a representative data presentation and a diagram of the proposed signaling pathway.

# **Data Presentation**

The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in cancer cells treated with a multi-kinase inhibitor targeting VEGFR and other



kinases, similar to **Surufatinib**. The data illustrates a dose-dependent increase in the percentage of apoptotic and necrotic cells following treatment.

| Treatment Group            | Viable Cells (%) | Early Apoptotic<br>Cells (%) (Annexin<br>V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
|----------------------------|------------------|--------------------------------------------------|----------------------------------------------------|
| Vehicle Control<br>(DMSO)  | 95.2 ± 2.1       | 2.5 ± 0.8                                        | 2.3 ± 0.5                                          |
| Surufatinib (Low Conc.)    | 75.8 ± 3.5       | 15.1 ± 2.2                                       | 9.1 ± 1.8                                          |
| Surufatinib (Mid<br>Conc.) | 48.3 ± 4.2       | 28.7 ± 3.1                                       | 23.0 ± 2.9                                         |
| Surufatinib (High Conc.)   | 22.1 ± 3.8       | 35.4 ± 4.5                                       | 42.5 ± 5.1                                         |

Note: This data is representative of the effects of a VEGFR/FGFR inhibitor and is intended for illustrative purposes. Actual results with **Surufatinib** may vary depending on the cell line, concentration, and incubation time.

# **Experimental Protocols**

# Protocol for Flow Cytometry Analysis of Apoptosis with Annexin V and Propidium Iodide

This protocol outlines the steps for inducing apoptosis in a cancer cell line with **Surufatinib** and subsequent analysis using Annexin V and PI staining followed by flow cytometry.

#### Materials:

- Cancer cell line of interest (e.g., pancreatic neuroendocrine tumor cells, hepatocellular carcinoma cells)
- Complete cell culture medium



- **Surufatinib** (stock solution in DMSO)
- Dimethyl sulfoxide (DMSO, vehicle control)
- Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

#### Procedure:

- · Cell Seeding and Treatment:
  - Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
  - Allow the cells to adhere and grow overnight.
  - Prepare serial dilutions of **Surufatinib** in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
  - Replace the medium in the wells with the prepared Surufatinib dilutions or the vehicle control.
  - Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Cell Harvesting:
  - For adherent cells:
    - Carefully collect the culture medium from each well into a labeled 15 mL conical tube, as it may contain detached apoptotic cells.



- Wash the adherent cells with PBS and add the wash to the respective conical tube.
- Add Trypsin-EDTA to the wells to detach the remaining cells.
- Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding conical tube.
- For suspension cells:
  - Directly transfer the cell suspension from the wells to labeled 15 mL conical tubes.
- Centrifuge the cell suspensions at 300 x g for 5 minutes.
- Carefully aspirate the supernatant.
- Annexin V and PI Staining:
  - Wash the cell pellet twice with cold PBS. After the final wash, aspirate the supernatant completely.
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC to each tube.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
  - Add 400 μL of 1X Binding Buffer to each tube.
  - Add 5 μL of Propidium Iodide (PI) to each tube immediately before analysis.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.



- Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
- Analyze the data to determine the percentage of cells in each quadrant:
  - Lower-Left (Annexin V-/PI-): Viable cells
  - Lower-Right (Annexin V+/PI-): Early apoptotic cells
  - Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
  - Upper-Left (Annexin V-/PI+): Necrotic cells (often a small population)

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for apoptosis analysis.





Click to download full resolution via product page

Caption: Surufatinib-induced apoptosis signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of surufatinib in the treatment of advanced solid tumors: a systematic evaluation and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCy/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities[v1] | Preprints.org [preprints.org]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Surufatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612014#flow-cytometry-analysis-of-apoptosis-with-surufatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com